molecular formula C20H24FN3O B2768647 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzamide CAS No. 1448060-11-4

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzamide

Cat. No. B2768647
CAS RN: 1448060-11-4
M. Wt: 341.43
InChI Key: AASIVJZWMPRIPC-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzamide, also known as CPI-455, is a novel small-molecule inhibitor of histone lysine methyltransferase G9a and GLP. This compound has been the focus of extensive scientific research due to its potential applications in cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Indazoles, including derivatives like our compound, have been investigated for their antimicrobial potential. Researchers explore their ability to inhibit bacterial and fungal growth. The synthesized compound could be tested against specific pathogens to assess its efficacy as an antimicrobial agent .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are valuable for managing conditions such as arthritis, autoimmune disorders, and cardiovascular diseases. Investigate whether our compound modulates inflammatory pathways or suppresses pro-inflammatory cytokines .

Analgesic Effects

Pain management is essential for improving patient quality of life. Evaluate the compound’s analgesic properties using animal models. Assess its ability to alleviate pain, potentially through interactions with neurotransmitter receptors or ion channels .

Neuroprotective Potential

Indazoles have shown promise as neuroprotective agents. Explore whether our compound can mitigate neuronal damage caused by oxidative stress, excitotoxicity, or neuroinflammation. Investigate its effects on neuronal survival and synaptic plasticity .

Cancer Research

Indazoles have attracted interest in cancer therapy due to their diverse mechanisms of action. Investigate whether our compound exhibits cytotoxic effects against cancer cell lines. Assess its impact on cell proliferation, apoptosis, and angiogenesis .

Drug Development

Consider our compound as a starting point for designing novel drugs. Structural modifications can enhance its pharmacological properties. Explore its binding affinity to specific protein targets (e.g., enzymes, receptors) using computational modeling or experimental assays .

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASIVJZWMPRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide

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